molecular formula C15H15N5O3S B511954 2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide CAS No. 486398-49-6

2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No.: B511954
CAS No.: 486398-49-6
M. Wt: 345.4g/mol
InChI Key: IXMXGRVGLJVHCE-UHFFFAOYSA-N
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Description

2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide is a complex organic compound that features a triazole ring, a hydroxyphenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide typically involves multiple steps, starting with the preparation of the triazole and isoxazole intermediates. These intermediates are then coupled through a thiol-ether linkage. Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) and various catalysts to facilitate the formation of the triazole and isoxazole rings .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while nucleophilic substitution at the isoxazole ring could introduce various functional groups.

Scientific Research Applications

2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application but often include key signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyphenyl group and an isoxazole ring allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications.

Properties

CAS No.

486398-49-6

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4g/mol

IUPAC Name

2-[[5-(4-hydroxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C15H15N5O3S/c1-9-7-12(19-23-9)16-13(22)8-24-15-18-17-14(20(15)2)10-3-5-11(21)6-4-10/h3-7,21H,8H2,1-2H3,(H,16,19,22)

InChI Key

IXMXGRVGLJVHCE-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)O

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)O

Origin of Product

United States

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